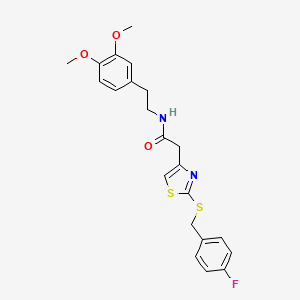![molecular formula C15H19Cl2N3O2 B2478753 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine CAS No. 2094492-14-3](/img/structure/B2478753.png)
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine, also known as DPM-1001, is a small molecule inhibitor that has been synthesized for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine involves its ability to inhibit specific enzymes involved in various disease processes. In cancer research, this compound inhibits the enzyme CDK9, which is involved in cancer cell proliferation. In Alzheimer's disease research, this compound inhibits the enzyme BACE1, which is involved in the production of beta-amyloid. In cardiovascular disease research, this compound inhibits the enzyme LOX-1, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid and improve cognitive function. In cardiovascular disease research, this compound has been shown to reduce inflammation and oxidative stress, which are both factors in the development of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine in lab experiments include its ability to target specific enzymes involved in various disease processes, its relatively low toxicity, and its ability to be synthesized in large quantities. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects.
将来の方向性
Possible future directions for 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine research include further studies on its efficacy in the treatment of cancer, Alzheimer's disease, and cardiovascular disease, as well as studies on its potential use in the treatment of other diseases. Other future directions could include studies on its pharmacokinetics and pharmacodynamics, as well as studies on its potential for combination therapy with other drugs.
合成法
The synthesis of 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine involves a multi-step process that includes the reaction of 2,3-dichloropyridine-4-carboxylic acid with pyrrolidine and morpholine. The resulting product is then purified using column chromatography. The final product is a white crystalline solid with a molecular weight of 412.26 g/mol.
科学的研究の応用
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In cardiovascular disease research, this compound has been shown to reduce inflammation and oxidative stress, which are both factors in the development of cardiovascular disease.
特性
IUPAC Name |
(2,3-dichloropyridin-4-yl)-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-12(3-4-18-14(13)17)15(21)20-5-1-2-11(20)10-19-6-8-22-9-7-19/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLHLBGNDWBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C(=NC=C2)Cl)Cl)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

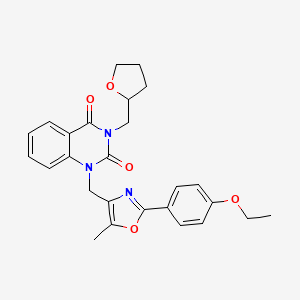
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

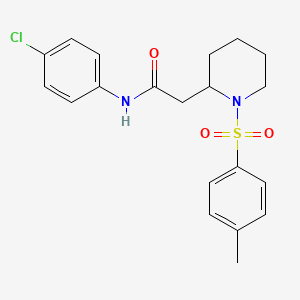
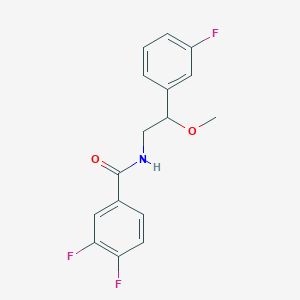
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)
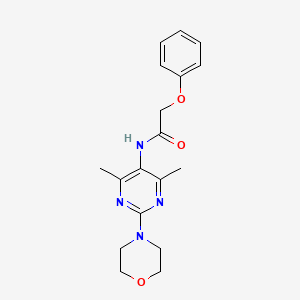



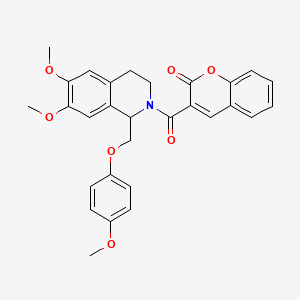
![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2478689.png)
